molecular formula C18H21N5O5S B4084980 N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide

Cat. No. B4084980
M. Wt: 419.5 g/mol
InChI Key: XOWCSEIILANJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide, also known as NS-304, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective modulator of the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in regulating cardiac repolarization.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide works by selectively binding to the hERG potassium channel, which regulates the repolarization of cardiac cells. By modulating the activity of this channel, N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide can restore normal heart rhythm and prevent arrhythmias.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects. It can increase the duration of the action potential in cardiac cells, which can help to prevent arrhythmias. It can also increase the refractory period of cardiac cells, which can reduce the likelihood of reentrant arrhythmias. N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has a number of advantages for use in lab experiments. It is highly selective for the hERG potassium channel, which reduces the likelihood of off-target effects. It is also relatively stable and easy to synthesize. However, N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide. One area of interest is the development of more selective and potent modulators of the hERG potassium channel. Another area of interest is the investigation of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide's potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, the development of new delivery methods for N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide may improve its efficacy and reduce toxicity.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias. It has been shown to be a potent and selective modulator of the hERG potassium channel, which is critical for cardiac repolarization. N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide has been found to be effective in restoring normal heart rhythm in animal models of ventricular arrhythmia and atrial fibrillation.

properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c19-29(27,28)17-7-1-14(2-8-17)20-18(24)13-21-9-11-22(12-10-21)15-3-5-16(6-4-15)23(25)26/h1-8H,9-13H2,(H,20,24)(H2,19,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWCSEIILANJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.